REACTION_CXSMILES
|
[CH2:1]=[C:2]1[CH2:11][CH2:10][C:5]2([O:9][CH2:8][CH2:7][O:6]2)[CH2:4][CH2:3]1.B1C2CCCC1CCC2.C1C[O:24]CC1>>[O:9]1[C:5]2([CH2:10][CH2:11][CH:2]([CH2:1][OH:24])[CH2:3][CH2:4]2)[O:6][CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C=C1CCC2(OCCO2)CC1
|
Name
|
|
Quantity
|
104 mL
|
Type
|
reactant
|
Smiles
|
B1C2CCCC1CCC2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
NaBO4−.4H2O
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the separated aqueous phase was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (50% to 100% EtOAc-hexanes)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCC(CC2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |